N,N-Dimethyl 3-nitrobenzenesulfonamide

Overview

Description

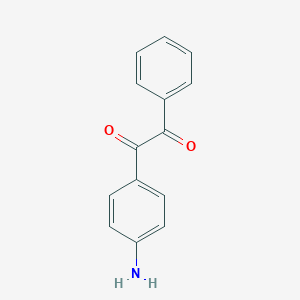

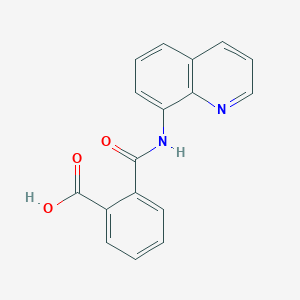

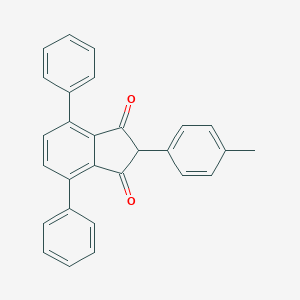

“N,N-Dimethyl 3-nitrobenzenesulfonamide” is a chemical compound with the molecular formula C8H10N2O4S . It has a molecular weight of 230.24 g/mol .

Synthesis Analysis

The synthesis of “N,N-Dimethyl 3-nitrobenzenesulfonamide” can be achieved from Gramine and 3-Nitrobenzenesulfonyl chloride .Molecular Structure Analysis

The IUPAC name for this compound is N, N -dimethyl-3-nitrobenzenesulfonamide . The InChI representation is InChI=1S/C8H10N2O4S/c1-9(2)15(13,14)8-5-3-4-7(6-8)10(11)12/h3-6H,1-2H3 . The Canonical SMILES representation is CN©S(=O)(=O)C1=CC=CC(=C1)N+[O-] .Physical And Chemical Properties Analysis

This compound has a topological polar surface area of 91.6 Ų . It has a rotatable bond count of 2 . The exact mass and monoisotopic mass are both 230.03612798 g/mol . The compound has a complexity of 328 .Scientific Research Applications

Electrochemical Studies

N,N-Dimethyl 3-nitrobenzenesulfonamide has been studied in electrochemical contexts. Asirvatham and Hawley (1974) explored its redox behavior, demonstrating its reversible reduction to form a corresponding dianion in dimethylformamide (DMF) (Asirvatham & Hawley, 1974).

Synthesis and Characterization

Murthy et al. (2018) focused on synthesizing and characterizing a new compound derived from N,N-Dimethyl 3-nitrobenzenesulfonamide, emphasizing its structural properties and interactions in crystal states (Murthy et al., 2018).

Cathodic Cleavage Studies

Zanoni and Stradiotto (1991) reported on the cathodic cleavage of the nitrobenzenesulfonyl group from aliphatic amines in N,N-dimethylformamide, revealing insights into the reduction mechanisms of N,N-Dimethyl 3-nitrobenzenesulfonamide derivatives (Zanoni & Stradiotto, 1991).

Preparation of Secondary Amines

Fukuyama, Jow, and Cheung (1995) explored the utility of 2- and 4-Nitrobenzenesulfonamides, similar to N,N-Dimethyl 3-nitrobenzenesulfonamide, in the smooth preparation of N-alkylated sulfonamides and secondary amines (Fukuyama, Jow, & Cheung, 1995).

Analytical Chemistry Applications

In the field of analytical chemistry, compounds like N,N-Dimethyl 3-nitrobenzenesulfonamide have been utilized. Marshall, Emerson, and Cutting (1937) investigated para-aminobenzenesulfonamide, a related compound, for its absorption, excretion, and determination in biological fluids (Marshall, Emerson, & Cutting, 1937).

Electrophilic Nitrogen Source

Pei et al. (2003) found that N,N-dichloro-o-nitrobenzenesulfonamide, closely related to N,N-Dimethyl 3-nitrobenzenesulfonamide, is an effective electrophilic nitrogen source for the diamination of alpha,beta-unsaturated ketones (Pei et al., 2003).

Reactivity and Synthesis

Rozentsveig et al. (2001) synthesized highly reactive compounds using N,N-dichloronitrobenzenesulfonamides, demonstrating their potential for diverse chemical reactions (Rozentsveig et al., 2001).

Chromatography Applications

Vandenheuvel and Gruber (1975) explored the use of N-dimethylaminomethylene derivatives, derived from primary sulfonamides like N,N-Dimethyl 3-nitrobenzenesulfonamide, in gas-liquid chromatography, highlighting their excellent chromatographic properties (Vandenheuvel & Gruber, 1975).

Biofilm Inhibition and Cytotoxicity

Abbasi et al. (2020) studied the biofilm inhibitory action and cytotoxicity of certain nitrobenzenesulfonamide derivatives, which could include N,N-Dimethyl 3-nitrobenzenesulfonamide, against bacterial strains (Abbasi et al., 2020).

Intermediate in Synthesis of Heterocycles

Kisseljova, Smyslová, and Krchňák (2014) utilized N-Benzyl-2-nitrobenzenesulfonamides for the base-mediated intramolecular arylation, which is relevant for the synthesis of heterocycles and could apply to compounds like N,N-Dimethyl 3-nitrobenzenesulfonamide (Kisseljova, Smyslová, & Krchňák, 2014).

properties

IUPAC Name |

N,N-dimethyl-3-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4S/c1-9(2)15(13,14)8-5-3-4-7(6-8)10(11)12/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIAFPFYUZDZDQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90279521 | |

| Record name | N,N-Dimethyl-3-nitrobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90279521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Dimethyl 3-nitrobenzenesulfonamide | |

CAS RN |

26199-83-7 | |

| Record name | 26199-83-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12995 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Dimethyl-3-nitrobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90279521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B187257.png)

![methyl N-[4-(difluoromethylsulfonyl)phenyl]carbamate](/img/structure/B187265.png)